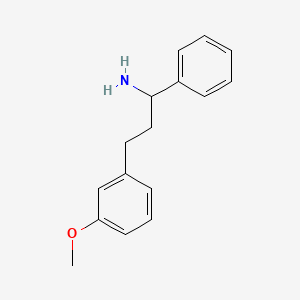

3-(3-Methoxyphenyl)-1-phenylpropylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1-phenylpropan-1-amine |

InChI |

InChI=1S/C16H19NO/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16H,10-11,17H2,1H3 |

InChI Key |

VMWFSSDJMRVJFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Chemoselective and Stereoselective Synthesis of 3-(3-Methoxyphenyl)-1-phenylpropylamine

The creation of the specific stereochemistry in this compound necessitates precise control over the synthetic route. Modern catalytic approaches are at the forefront of achieving high enantiomeric purity.

Enantioselective Catalytic Approaches for Chiral Amine Synthesis

The most direct and efficient method for preparing enantiomerically enriched chiral amines is through the asymmetric hydrogenation of prochiral imines or the reductive amination of ketones. chembk.com Transition-metal-catalyzed asymmetric reductive amination (ARA) of the corresponding ketone, 3-(3-methoxyphenyl)-1-phenylpropan-1-one, stands out as a highly effective strategy. mdpi.com This one-pot reaction combines the ketone, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in the presence of a chiral catalyst. mdpi.com

Iridium and Ruthenium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have demonstrated remarkable success in the asymmetric reductive amination of a wide array of ketones. mdpi.comscialert.net For instance, iridium complexes with chiral phosphoramidite (B1245037) ligands have shown high reactivity and enantioselectivity (up to 99% ee) in the direct ARA of arylacetones to produce chiral β-arylamines. scialert.net Similarly, ruthenium catalysts paired with ligands from the TunePhos family are highly efficient for the direct reductive amination of simple ketones using ammonium acetate (B1210297) as the amine source. mdpi.com

Key to the success of these catalytic systems is the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. The choice of ligand, metal precursor, and reaction conditions can be fine-tuned to optimize both the chemical yield and the enantiomeric excess of the desired amine.

Table 1: Representative Chiral Ligands for Asymmetric Reductive Amination

| Ligand Family | Metal | Typical Substrates | Reported Enantioselectivity |

| Phosphoramidites | Iridium | Arylacetones | Up to 99% ee scialert.net |

| TunePhos | Ruthenium | Alkyl aryl ketones | >90% ee mdpi.com |

| f-Binaphane | Iridium | Aryl ketones | Up to 99% ee chembk.com |

| BINAP | Ruthenium | β-keto esters | 94.6% to >99.9% ee mdpi.com |

Multicomponent Reaction Strategies for Analog Generation

Multicomponent reactions (MCRs) offer a powerful platform for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of complex amide and ester derivatives, which can be precursors or analogs of the target amine.

While direct synthesis of this compound via a standard MCR is not straightforward, these reactions can be employed to generate a library of structurally related compounds. For example, an Ugi four-component reaction (U-4CR) involving an aldehyde (e.g., 3-methoxyphenylacetaldehyde), an amine, a carboxylic acid, and an isocyanide could produce a complex α-acylamino amide scaffold. Subsequent chemical transformations could then be envisioned to convert this product into an analog of the target amine. The versatility of MCRs allows for the systematic variation of each component, providing a combinatorial approach to explore the structure-activity relationship of related compounds.

Transition-Metal Catalysis in C-N Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the formation of C(aryl)-N bonds. While this reaction is most commonly used to form arylamines from aryl halides and primary or secondary amines, its principles can be adapted to synthesize precursors to the target molecule.

For instance, a precursor bearing a leaving group (e.g., a halide or triflate) at the benzylic position could potentially be coupled with an appropriate nitrogen nucleophile. However, for a molecule like this compound, where the amine is aliphatic, direct formation of the C-N bond via this method is less common. Instead, transition-metal catalysis is more likely to be employed in the synthesis of the precursors, as will be discussed in section 2.2.2.

Derivatization Strategies for Structural Modification

The biological activity of a molecule can be fine-tuned through structural modifications. Derivatization of this compound at the amine nitrogen and on the aromatic rings can lead to a diverse range of analogs with potentially altered properties.

Functionalization at the Amine Nitrogen and Aromatic Rings

The secondary amine in this compound is a prime site for functionalization. Standard organic transformations can be employed to introduce a variety of substituents.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amine with an aryl halide.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can furnish the corresponding amides.

The two aromatic rings of the molecule also offer opportunities for functionalization, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the existing substituents.

3-Methoxyphenyl (B12655295) Ring: The methoxy (B1213986) group is an activating, ortho, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation will preferentially occur at the positions ortho and para to the methoxy group.

Phenyl Ring: The unsubstituted phenyl ring is less activated than the methoxyphenyl ring and will undergo electrophilic substitution at a slower rate.

The interplay of electronic and steric factors will determine the precise outcome of these derivatization reactions, allowing for the synthesis of a wide range of structurally diverse analogs.

Synthesis of Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. The primary synthetic disconnection points to the corresponding ketone, 3-(3-methoxyphenyl)-1-phenylpropan-1-one, or the unsaturated precursor, 3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone).

The synthesis of the ketone precursor can be achieved through various classical methods, including Friedel-Crafts acylation. A common route to the chalcone (B49325) is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a benzaldehyde. For example, the reaction of acetophenone with 3-methoxybenzaldehyde (B106831) would yield the required chalcone precursor. Subsequent reduction of the double bond and the ketone, followed by amination, would lead to the target amine.

Table 2: Key Precursors and Their Synthesis

| Precursor | Synthetic Method | Starting Materials |

| 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | Friedel-Crafts Acylation | Benzene, 3-(3-methoxyphenyl)propanoyl chloride |

| 3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-one | Claisen-Schmidt Condensation | Acetophenone, 3-Methoxybenzaldehyde |

Physicochemical Characterization and Structural Elucidation in Research Settings

Advanced X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 3-(3-Methoxyphenyl)-1-phenylpropylamine was found. The solid-state structure of this specific molecule has not been publicly reported.

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional model of the electron density of the molecule. This model, in turn, reveals detailed information about the molecular structure, including:

Bond lengths: The distances between the centers of bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space group: The set of symmetry operations that describe the arrangement of molecules within the crystal.

This information is crucial for understanding the molecule's three-dimensional shape, its intermolecular interactions in the solid state (such as hydrogen bonding or van der Waals forces), and how it packs into a crystal. Such data provides fundamental insights into the physicochemical properties of the compound.

While data for the target compound is unavailable, studies on structurally related molecules demonstrate the utility of this technique. For instance, crystallographic analyses of other methoxyphenyl and phenylalkylamine derivatives have provided detailed structural information. However, due to the strict requirement to focus solely on this compound, the specific findings from these related structures cannot be detailed here.

Should a single crystal of this compound be grown and analyzed, the resulting crystallographic data would be presented in a standardized format, typically including tables of atomic coordinates, bond lengths, bond angles, and a crystallographic information file (CIF).

Mechanistic Investigations of Molecular Interactions in Vitro and in Silico

Elucidation of Binding Mechanisms with Defined Molecular Targets

The structural backbone of 3-(3-Methoxyphenyl)-1-phenylpropylamine, a phenylalkylamine, suggests potential interactions with monoamine transporters and G-protein coupled receptors (GPCRs), which are common targets for this class of compounds.

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. For phenylalkylamine derivatives, key targets often include serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Studies on methoxy-substituted phenethylamines have shown that the position of the methoxy (B1213986) group significantly influences receptor affinity. For instance, mono-methoxylation of phenethylamine, particularly at the 2- and 3-positions, has been demonstrated to enhance affinity for serotonin receptors. This suggests that this compound is likely to exhibit notable affinity for certain 5-HT receptor subtypes.

Furthermore, the structural similarity to N-[3-(3-methoxyphenyl)propyl] amides, which are potent and selective agonists for the melatonin (B1676174) MT2 receptor, suggests that melatonin receptors could also be a potential target for this compound.

Table 1: Predicted Receptor Affinities (Ki) of this compound Based on Structurally Related Compounds This table is predictive and based on data from analogous compounds. Actual experimental values may differ.

| Receptor Target | Predicted Affinity (Ki) Range | Reference Compound Class |

| Serotonin Receptor 5-HT1A | 1 - 500 nM | Methoxy-substituted phenethylamines, Tryptamine derivatives nih.gov |

| Serotonin Receptor 5-HT2A | 10 - 1000 nM | Methoxy-substituted phenethylamines, Tryptamine derivatives nih.gov |

| Dopamine Receptor D2 | >100 nM | Coumarin-piperazine derivatives researchgate.net |

| Melatonin Receptor MT2 | 1 - 100 nM | N-[3-(3-methoxyphenyl)propyl] amides |

Phenylalkylamines are also known to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain.

Derivatives of 4-aminophenethylamine have been shown to be potent and selective inhibitors of MAO-A. nih.gov While the substitution pattern of this compound is different, the presence of the phenylethylamine core suggests a potential for MAO inhibition. The potency and selectivity for MAO-A versus MAO-B would depend on the specific interactions of the 3-methoxyphenyl (B12655295) and the 1-phenyl groups within the enzyme's active site.

Quantitative measures of enzyme inhibition are typically expressed as the half-maximal inhibitory concentration (IC50). For a novel series of naphthamide derivatives, IC50 values for MAO-A and MAO-B inhibition were in the micromolar to sub-micromolar range. researchgate.net Similarly, certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective MAO-B inhibition with IC50 values in the low micromolar and even nanomolar range. nih.gov Based on these findings, it is conceivable that this compound could exhibit inhibitory activity against one or both MAO isoforms.

Table 2: Predicted Enzyme Inhibition (IC50) of this compound Based on Structurally Related Compounds This table is predictive and based on data from analogous compounds. Actual experimental values may differ.

| Enzyme Target | Predicted Inhibition (IC50) Range | Reference Compound Class |

| Monoamine Oxidase A (MAO-A) | 0.5 - 50 µM | Naphthamide derivatives, Aminophenethylamine derivatives nih.govresearchgate.net |

| Monoamine Oxidase B (MAO-B) | 0.2 - 20 µM | Pyridazinobenzylpiperidine derivatives, Naphthamide derivatives researchgate.netnih.gov |

The specificity of this compound for its molecular targets will be determined by the precise nature of the non-covalent interactions it forms within the binding pocket. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

In silico molecular docking studies on related phenylalkylamine compounds can provide insights into the likely binding modes. For example, docking studies of inhibitors with the serotonin transporter (SERT) have highlighted the importance of interactions with key amino acid residues in the binding site. Similarly, docking of various ligands into models of the 5-HT1A and 5-HT2A receptors has been used to predict binding affinities and rationalize structure-activity relationships. researchgate.net

Kinetic and Thermodynamic Characterization of Molecular Interactions

The kinetics of ligand-receptor binding, specifically the association (kon) and dissociation (koff) rate constants, are crucial determinants of a drug's pharmacological action. nih.gov While direct kinetic data for this compound is unavailable, general principles of ligand-GPCR interactions can be applied. The binding process is often more complex than a simple bimolecular interaction and can be influenced by factors such as ligand diffusion, conformational changes in the receptor, and the presence of allosteric modulators. nih.gov

Thermodynamic analysis of ligand binding provides information about the driving forces of the interaction, namely the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov For GPCRs, agonist binding is often associated with larger conformational changes in the receptor, which can be reflected in the thermodynamic signature of the binding event. biorxiv.org For instance, the binding of some agonists is entropically driven, while antagonist binding can be enthalpically driven. The thermodynamic profile of this compound's interaction with its targets would provide valuable information about its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Exploration of Stereochemical Influence on Molecular Recognition

The 1-phenylpropylamine core of this compound contains a chiral center at the carbon atom bearing the phenyl group and the amino group. Therefore, this compound can exist as two enantiomers (R and S). It is well-established that stereochemistry plays a critical role in the molecular recognition of drugs by their biological targets.

Studies on various phenylethylamine derivatives have demonstrated significant stereoselectivity in their interactions with monoamine transporters. For example, the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) preferentially transport the (S)-enantiomer of norepinephrine, while the serotonin transporter (SERT) shows a preference for the (R)-enantiomer. nih.govresearchgate.net Similarly, for the isomers of meta-hydroxyephedrine, the 1R,2S stereoisomer was the most potent inhibitor at all monoamine transporters. psu.edunih.gov

This stereospecificity arises from the three-dimensional arrangement of functional groups in the ligand and their complementary interactions with the chiral environment of the receptor's binding pocket. It is highly probable that the two enantiomers of this compound will exhibit different affinities and/or potencies for their molecular targets. One enantiomer may fit more optimally into the binding site, leading to stronger interactions and a more pronounced biological effect. Therefore, the synthesis and pharmacological evaluation of the individual enantiomers would be essential to fully characterize the molecular interactions of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs is a cornerstone of SAR studies, involving systematic modifications of a lead compound to probe the impact of various structural features on its activity. For scaffolds related to 3-phenylpropylamine, medicinal chemistry programs have focused on altering key positions to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Key synthetic strategies for generating chemical diversity for SAR studies include:

Modification of the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on both the 1-phenyl and 3-(3-methoxyphenyl) rings allows for the exploration of electronic and steric effects. For instance, the synthesis of N-substituted derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine has been undertaken to probe these interactions. drugbank.com

Alterations to the Propylamine (B44156) Linker: The length and flexibility of the three-carbon chain can be modified. Additionally, introducing substituents or conformational constraints along the chain can significantly influence how the molecule presents its key pharmacophoric features to a biological target.

Substitution on the Amine: The primary amine is a critical site for modification. Synthesizing secondary, tertiary, or even quaternary amine analogs helps to understand the role of the nitrogen's basicity and its potential for hydrogen bonding or ionic interactions. uhsp.edu

Scaffold Hopping and Bioisosteric Replacement: In some approaches, the core 3-phenylpropylamine scaffold is replaced with a structurally related framework to explore new chemical space. For example, tripeptide analogs have been designed using a 3-phenylpropane-1,2-diamine scaffold to develop inhibitors for specific enzymes like aminopeptidase N. nih.govresearchgate.net

These synthetic efforts generate libraries of compounds that can be systematically evaluated, providing the raw data upon which SAR and QSAR models are built. The design process is often iterative, with results from one round of biological testing informing the design of the next generation of analogs. acs.org

Computational Approaches for SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the activity of compounds, offering insights that can guide rational drug design. For complex molecules like 3-(3-Methoxyphenyl)-1-phenylpropylamine and its derivatives, various QSAR techniques are employed to build predictive models.

Three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. nih.govijpsonline.com These methods are predicated on the principle that a molecule's interaction with its receptor is determined by its steric and electrostatic fields. ijpsonline.com

In a typical study, a set of structurally related ligands is aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. researchgate.net Partial least squares (PLS) analysis is then used to derive a statistical model that relates variations in these fields to changes in biological activity. ijpsonline.com

For example, 3D-QSAR studies performed on derivatives of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, which share the diphenylpropyl scaffold, have successfully generated predictive CoMFA and CoMSIA models. nih.gov These models produce contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a clear guide for structural modification. researchgate.netnih.gov Similarly, Molecular Shape Analysis (MSA) has been applied to related antagonists to show that molecular shape and volume are major contributing factors to binding affinity. nih.govnih.gov

Table 1: Example Statistical Results from 3D-QSAR Studies on Related Scaffolds

| Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | 1-(3,3-diphenylpropyl)-piperidinyl amides | 0.787 | 0.962 | 0.855 | nih.gov |

| CoMSIA | 1-(3,3-diphenylpropyl)-piperidinyl amides | 0.809 | 0.951 | 0.830 | nih.gov |

| CoMFA | 1-phenyl-3-aminotetralins | 0.670 | Not Reported | Not Reported | uhsp.edu |

Note: q² and r² values indicate the statistical validity and predictive power of the QSAR model.

Pharmacophore modeling is an approach that defines the essential three-dimensional arrangement of molecular features necessary for biological activity. patsnap.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and charged groups. patsnap.comresearchgate.net

These models can be generated in two primary ways:

Ligand-based: When the structure of the biological target is unknown, a model is created by superimposing a set of active molecules and identifying common chemical features. patsnap.comresearchgate.net

Structure-based: If the 3D structure of the target protein is available, the model is derived from the key interactions observed between the protein and a bound ligand. researchgate.netresearchgate.net

Pharmacophore models for antagonists of receptors targeted by phenylpropylamine-like structures often reveal a common set of features. These typically include two or more hydrophobic/aromatic regions corresponding to the phenyl rings and a hydrogen bond acceptor or positively ionizable feature representing the amine group. researchgate.net The distances and angles between these features are critical for proper binding and activity. researchgate.net

Linear Free Energy Relationship (LFER) models, such as the Hansch analysis, represent a classical QSAR approach. nih.gov These models aim to correlate the biological activity of a series of compounds with their physicochemical properties using a linear equation. semanticscholar.org The most commonly used parameters include:

Hydrophobicity: Represented by logP or the substituent constant π.

Electronic effects: Described by the Hammett substituent constant σ, which reflects the electron-donating or electron-withdrawing nature of a substituent.

Steric parameters: Such as molar refractivity (MR) or Taft steric parameters (Es). nih.gov

A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, which are structurally related to 3-phenylpropylamine, utilized the Hansch LFER model. nih.gov The analysis explored the importance of lipophilicity and electron-donating substituents for binding affinity, demonstrating that these physicochemical properties play a significant role in molecular recognition. nih.gov Such models provide quantitative insights into how specific substituent changes can modulate activity. nih.gov

Identification of Key Pharmacophoric Features for Molecular Activity

Synthesizing the results from SAR and computational studies allows for the identification of the key pharmacophoric features of the this compound scaffold that are critical for molecular activity.

Based on analyses of analogous structures, the essential features can be summarized as:

Two Aromatic/Hydrophobic Regions: The presence of two distinct aromatic rings (the 1-phenyl group and the 3-methoxyphenyl (B12655295) group) is crucial. These regions are believed to engage in hydrophobic and/or π-π stacking interactions within the receptor binding pocket. researchgate.net The relative orientation of these two rings is a key determinant of activity.

Hydrogen Bond Acceptor/Donor Moiety: The propylamine nitrogen serves as a critical interaction point. Depending on its protonation state, it can act as a hydrogen bond donor (as -NH3+) or acceptor. This feature is often essential for anchoring the ligand within the active site through interactions with polar amino acid residues.

Specific Substituent Effects: The methoxy (B1213986) group on the 3-position of one phenyl ring is not merely a bulky substituent. Its oxygen atom can act as a hydrogen bond acceptor, and its electronic influence on the aromatic ring can modulate the binding affinity. researchgate.net

An Optimal Spatial Arrangement: The three-carbon aliphatic chain acts as a spacer, positioning the two aromatic rings and the amine group in a specific three-dimensional conformation required for effective binding. The flexibility or rigidity of this linker is a key parameter in analog design.

Investigation of Stereoisomeric Effects on Molecular Interactions

The this compound molecule contains a chiral center at the C1 position of the propyl chain, meaning it can exist as two enantiomers (R and S). Stereochemistry often plays a profound role in pharmacology, as biological macromolecules like receptors and enzymes are themselves chiral. Consequently, different stereoisomers of a drug can exhibit significant differences in potency, efficacy, and metabolism.

The investigation of stereoisomeric effects involves the synthesis and biological evaluation of the individual enantiomers. It is common for one enantiomer (the eutomer) to possess significantly higher activity than the other (the distomer). This is because the eutomer has the correct three-dimensional arrangement of its pharmacophoric features to achieve an optimal fit with the chiral binding site of its target.

In QSAR studies of related compound series, stereochemistry has been shown to be a critical factor. For instance, in an analysis of certain piperidine derivatives, the presence of a chiral center was found to be detrimental to activity, suggesting that a specific stereoisomer is required and the racemic mixture is less active. nih.gov This highlights the importance of controlling stereochemistry during the design and synthesis of new analogs to maximize desired molecular interactions and biological activity.

Computational Chemistry and Molecular Dynamics Simulations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) Studies for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For 3-(3-Methoxyphenyl)-1-phenylpropylamine, DFT would be employed to identify its most stable three-dimensional shapes, or conformations. By calculating the potential energy of various rotational states (e.g., around the propyl chain's single bonds), researchers can map out a potential energy surface. The minima on this surface correspond to stable conformers.

These calculations would yield critical energetic data, such as the relative energies of different conformers, providing insights into which shapes the molecule is most likely to adopt under physiological conditions. This information is crucial, as a molecule's conformation often dictates its biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's chemical reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons in a reaction.

The LUMO represents the lowest energy state for an added electron and relates to the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that helps predict a molecule's stability and reactivity. A small gap typically suggests higher reactivity. For this compound, FMO analysis would map the electron density of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack and helping to explain its interaction mechanisms.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for identifying potential biological targets.

Ligand-Protein Docking Algorithms and Scoring Functions

To predict how this compound might interact with biological targets, its 3D structure would be computationally "docked" into the binding sites of various known protein structures. Docking algorithms systematically sample different orientations and conformations of the ligand within the binding pocket.

Each generated pose is then evaluated by a scoring function , which estimates the binding affinity (the strength of the interaction). These functions consider factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and the energy penalty of conformational changes. The resulting score helps rank potential targets and binding poses.

Prediction of Binding Modes and Affinities

The output of a docking study is a set of predicted binding modes and their associated binding affinities for various protein targets. For this compound, this could reveal potential interactions with receptors, enzymes, or transporters in the body. For instance, studies on the structurally related compound Nisoxetine have used such approaches to understand its high-affinity binding to the norepinephrine (B1679862) transporter. researchgate.netnih.gov This analysis would highlight key amino acid residues that may form hydrogen bonds or other stabilizing interactions with the methoxyphenyl or phenyl rings of the compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by applying the laws of classical mechanics.

An MD simulation of this compound, either alone in a solvent or bound to a protein target identified through docking, would reveal its dynamic behavior. The simulation would show how the molecule flexes, rotates, and samples different conformations. When simulating a ligand-protein complex, MD can assess the stability of the predicted binding pose. If the ligand remains stably bound in the predicted orientation throughout the simulation, it lends confidence to the docking result. These simulations also help refine the understanding of the binding energetics by accounting for the dynamic contributions of both the protein and the ligand.

Cheminformatics and Data Mining in Phenylpropylamine Research

Cheminformatics and data mining have become indispensable tools in the study of phenylpropylamine derivatives, providing powerful computational methods to analyze, predict, and understand the relationship between chemical structure and biological activity. nih.govnih.gov These approaches enable the efficient screening of large virtual libraries, the identification of key structural features responsible for pharmacological action, and the rational design of novel compounds with improved potency and selectivity. patsnap.comresearchgate.net

A cornerstone of these computational efforts is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. collaborativedrug.com For phenylpropylamine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.gov These techniques are used to build predictive models that can guide the synthesis of new molecules. nih.gov

In a notable study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share structural similarities with the broader phenylpropylamine class, researchers developed robust 3D-QSAR models to investigate their selectivity for the Dopamine (B1211576) D₃ Receptor (D₃R). nih.govnih.gov The CoMFA and CoMSIA models demonstrated good predictive power, as evidenced by high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) values. nih.gov The findings from these models revealed that steric, electrostatic, and hydrophobic fields are critical in determining the binding affinity of these ligands to the D₃R. nih.govnih.gov Specifically, the CoMFA model indicated that the electrostatic field had a significant impact on binding, while the CoMSIA model highlighted the importance of hydrophobic interactions. nih.gov

Similarly, QSAR analyses have been applied to 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. nih.gov This research utilized physicochemical variables such as hydrophobicity, electronic parameters (Hammett sigma), and steric values as predictors. The analysis underscored the importance of lipophilicity and electron-donating substituents for high binding affinity. nih.gov Furthermore, 3D-QSAR techniques like Molecular Shape Analysis (MSA) identified that substituents with a high relative negative charge contribute positively to binding affinity. nih.gov

These computational models are often complemented by molecular docking and molecular dynamics simulations. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into specific molecular interactions. mdpi.comfrontiersin.org For instance, docking studies with PCPMA derivatives helped to elucidate the binding mode within the D₃R active site. nih.govmdpi.com Molecular dynamics simulations further refine this understanding by simulating the physical movements of the ligand-receptor complex over time, offering information on its stability and behavior in a physiological environment. nih.gov

The data generated from these computational studies are crucial for data mining efforts, which aim to extract meaningful patterns from large datasets. nih.govrhsp.org By analyzing the structure-activity relationships across a diverse set of phenylpropylamine analogs, researchers can identify pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. ic.ac.uk This knowledge is instrumental in designing new compounds, such as novel PCPMA derivatives predicted to have a stronger affinity for their target receptor. nih.govnih.gov

The following table presents a representative dataset from a 3D-QSAR study on D₃R-selective ligands, illustrating the correlation between experimental and computationally predicted activities. Such data is foundational for building and validating predictive models in phenylpropylamine research.

| Compound ID | Experimental pKᵢ | Predicted pKᵢ (CoMFA) | Residual |

| 1a | 7.85 | 7.84 | 0.01 |

| 1b | 7.96 | 7.99 | -0.03 |

| 1c | 8.16 | 8.13 | 0.03 |

| 1d | 8.46 | 8.50 | -0.04 |

| 2a | 7.60 | 7.63 | -0.03 |

| 2b | 7.72 | 7.70 | 0.02 |

| Test 1 | 8.80 | 8.75 | 0.05 |

| Test 2 | 8.30 | 8.21 | 0.09 |

| This table is a representative example based on data from studies on 2-phenylcyclopropylmethylamine derivatives to illustrate the application and predictive power of QSAR models. nih.gov |

Applications As a Chemical Probe or Molecular Scaffold in Basic Biological Research

Development of Derivatized Probes for Target Identification

The functional handles inherent in the 3-(3-Methoxyphenyl)-1-phenylpropylamine structure allow for the attachment of various reporter groups, transforming the core molecule into a probe for target identification and validation. This approach has been instrumental in understanding the mechanism of action of compounds derived from this scaffold.

To visualize the distribution of molecules within a cell, fluorescent probes are indispensable. By chemically modifying the this compound scaffold with fluorophores, researchers can create tools to track the compound's accumulation in specific cellular compartments. The design of such probes often involves linking a fluorescent dye to a part of the molecule that is not critical for its biological activity, thereby preserving its target-binding properties. These fluorescently tagged molecules can then be introduced into living cells and their localization can be monitored using advanced microscopy techniques, providing insights into their cellular targets and pathways.

Identifying the specific protein targets of a bioactive compound is a crucial step in understanding its mechanism of action. Affinity probes based on the this compound scaffold are designed for this purpose. These probes typically incorporate a reactive group for covalent binding to the target protein and a reporter tag, such as biotin, for subsequent purification. When introduced into a cellular lysate, the affinity probe binds to its target protein(s). The entire complex can then be "pulled down" from the lysate using affinity chromatography (e.g., streptavidin-coated beads for biotinylated probes). The captured proteins can then be identified by techniques like mass spectrometry, revealing the direct molecular targets of the parent compound.

Utilization as a Scaffold for Rational Library Design

The this compound core serves as a versatile scaffold for the rational design and synthesis of compound libraries. Its structural features can be systematically modified to explore the chemical space around the core, leading to the discovery of new molecules with improved potency, selectivity, or other desirable properties.

Rational drug design often begins with a known bioactive scaffold. The this compound structure provides a template for the design of novel chemical entities. By understanding the structure-activity relationships (SAR) of derivatives, chemists can make informed decisions about which modifications are likely to enhance biological activity. For example, computational modeling and medicinal chemistry insights can guide the synthesis of analogues with altered substituents on the phenyl or methoxyphenyl rings, or modifications to the propylamine (B44156) chain, to optimize interactions with a biological target.

To explore a wider range of chemical diversity, diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies. Starting from the this compound scaffold, these approaches allow for the rapid generation of a large number of structurally related compounds. In a combinatorial approach, different building blocks can be systematically attached to various points on the scaffold, creating a library of derivatives. DOS, on the other hand, aims to create a collection of molecules with diverse skeletal structures from a common starting material. These libraries can then be screened in high-throughput assays to identify compounds with novel biological activities.

Application in Mechanistic Chemical Biology Research

Derivatives of this compound are valuable tools for dissecting complex biological pathways. By designing molecules that selectively interact with specific components of a cellular signaling cascade, researchers can probe the functions of individual proteins and elucidate the molecular mechanisms underlying cellular processes. For instance, a specifically designed inhibitor based on this scaffold could be used to block a particular enzyme's activity, allowing for the study of the downstream consequences of this inhibition. Such mechanistic studies are crucial for understanding disease states and for the development of targeted therapies.

Future Directions and Unexplored Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The development of drugs for Central Nervous System (CNS) disorders is a particularly challenging area in drug discovery, often associated with long timelines and high rates of failure. nih.govnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to analyze the vast and complex datasets generated in pharmaceutical research, potentially accelerating the discovery process for CNS drugs. nih.govnih.gov For compounds like 3-(3-Methoxyphenyl)-1-phenylpropylamine, AI can be leveraged in several key areas.

| Research Phase | Traditional Approach | AI/ML-Driven Approach | Potential Advantage |

| Hit Identification | Random high-throughput screening of large compound libraries. | In silico screening of virtual libraries; generative models for novel compound design. labiotech.eu | Increased speed, reduced cost, higher probability of identifying potent "hits". |

| Lead Optimization | Iterative chemical synthesis and biological testing. | Predictive models for ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Faster optimization cycles, early identification of compounds likely to fail. |

| Target Validation | Based on existing biological hypotheses. | Analysis of large-scale biological data to identify novel disease-associated targets and pathways. labiotech.eu | Discovery of novel mechanisms of action and therapeutic targets. |

Exploration of Novel Synthetic Methodologies for Diversification

The chemical structure of this compound, featuring an amine and an aryl group separated by a propyl chain, is a common pharmacophore in monoamine reuptake inhibitors. researchgate.net Future research will focus on developing novel and efficient synthetic routes to create a diverse library of analogues. Methodologies like diversity-oriented synthesis can be employed to generate structurally complex and varied molecules from a common starting material. mdpi.com

The exploration of new catalytic systems and reaction conditions can lead to more efficient and environmentally friendly synthetic processes. researchgate.net For instance, developing one-pot reactions or flow chemistry techniques could streamline the synthesis of phenylpropylamine derivatives, making the process more suitable for large-scale production and rapid analogue generation. google.com Such advancements are crucial for systematically exploring the structure-activity relationships (SAR) of this class of compounds, leading to the identification of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Advanced Spectroscopic Techniques for Real-Time Interaction Studies

Understanding the precise molecular interactions between a drug and its target is fundamental to rational drug design. nih.gov Advanced spectroscopic techniques offer powerful tools to study these interactions in real-time and at an atomic level. azooptics.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the binding of compounds like this compound to their target proteins, such as neurotransmitter transporters. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of the compound on the protein and to characterize the conformational changes that occur upon binding. nih.gov These methods provide a deeper understanding of the molecular basis of the drug's activity, which is invaluable for optimizing its structure to improve binding affinity and selectivity. nih.gov Real-time techniques are particularly useful for studying the dynamics of drug-target interactions, which can be critical for understanding the mechanism of action. researchgate.netelsevier.com

Development of High-Throughput Screening Assays for Molecular Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. numberanalytics.combmglabtech.com For molecular targets relevant to this compound, such as monoamine transporters, the development of more sophisticated HTS assays is a key area of future research. nih.gov Traditional methods often rely on radioligand binding or functional uptake assays, which can be labor-intensive. nih.govresearchgate.net

Future efforts will focus on creating cell-based, label-free functional assays that can more accurately represent the physiological environment. researchgate.net The development of fluorescent substrates or biosensors that report on transporter activity could lead to more efficient and sensitive HTS platforms. nih.gov These advanced assays will enable the screening of larger and more diverse compound libraries, increasing the likelihood of discovering novel and potent inhibitors of monoamine transporters or other relevant molecular targets. nih.gov

Investigation of Selectivity Profiles across Related Protein Families

While a compound may be designed for a specific target, it often interacts with other related proteins, leading to off-target effects. nih.gov A comprehensive understanding of the selectivity profile of this compound and its analogues is crucial for predicting their therapeutic efficacy and potential side effects. Future research will involve systematic screening of these compounds against panels of related protein families, such as different types of G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov

This approach, sometimes referred to as "pharmacological profiling," helps to identify any unintended interactions. mdpi.com Understanding how small changes in the chemical structure of the compound affect its selectivity across these protein families can guide the design of more specific drugs. psychiatrictimes.com This is particularly important for CNS drugs, where off-target effects can lead to a range of undesirable side effects. numberanalytics.com A detailed selectivity profile is essential for developing safer and more effective therapeutic agents. nih.govpsychiatryonline.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)-1-phenylpropylamine, and how do reaction conditions influence yield and purity?

- Methodological Approach : A common strategy involves nucleophilic substitution or reductive amination. For example, in structurally similar compounds (e.g., 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one), reaction parameters like solvent choice (ethanol-chloroform mixtures), temperature, and stoichiometry of reagents (e.g., NaOH and DMSO) significantly impact purity and yield. Post-synthesis purification via recrystallization or column chromatography is critical .

- Data Consideration : Yields >80% are achievable with optimized conditions, as demonstrated in analogous syntheses .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Approach :

- ¹H NMR : Key signals include aromatic protons (δ 7.23–7.72 ppm for phenyl groups) and methoxy (-OCH₃) protons at δ ~3.34 ppm .

- IR Spectroscopy : Confirm functional groups like C=O (1690 cm⁻¹) or amine stretches (N–H ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 298 [M⁺]) validate molecular weight .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Ensure ventilation to prevent inhalation of vapors.

- Store in sealed containers at 2–8°C to maintain stability .

Advanced Research Questions

Q. What are the observed discrepancies in the biological activity data of this compound derivatives, and how can they be methodologically addressed?

- Case Analysis : Derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one show dose-dependent analgesic activity in mice (p < 0.05) but inconsistent antibacterial effects against S. aureus or E. coli .

- Resolution Strategies :

- Standardize assay conditions (e.g., bacterial strain selection, inoculum size).

- Validate results via orthogonal assays (e.g., MIC vs. inhibition zone measurements) .

Q. How does the stereochemistry of this compound derivatives affect their pharmacological profiles?

- Methodological Insight : Enantiomers (e.g., (R)-(-)-1-Methyl-3-phenylpropylamine) exhibit distinct receptor-binding affinities. Chiral HPLC or enzymatic resolution can isolate stereoisomers for comparative bioactivity studies .

- Data Example : (R)-enantiomers of related amines show enhanced CNS activity due to stereospecific interactions with dopamine receptors .

Q. What advanced analytical techniques, such as radiolabeling, can be employed to study the pharmacokinetics of this compound?

- Techniques :

- Carbon-11 Radiolabeling : Enables real-time tracking of biodistribution using PET imaging, as demonstrated for analogs like N-(3-methoxyphenyl)-4-trifluoromethylcinnamide .

- Autoradiography : Maps receptor-binding sites in tissues, resolving central vs. peripheral activity .

Key Considerations for Researchers

- Structural Analogues : Compare bioactivity with compounds like 3-Methoxyphenethylamine (CAS 2039-67-0) to infer SAR trends .

- Reactivity : Avoid incompatible materials (e.g., strong oxidizers) during synthesis or storage .

- Ethical Compliance : Adhere to animal welfare protocols (e.g., Swiss albino mice studies require institutional approval) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.